molecular formula C25H27N3O4.HCl B1191915 CKD 602

CKD 602

Cat. No. B1191915
M. Wt: 531.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topoisomerase I inhibitor. Forms stable DNA-topoisomerase complexes during DNA replication and induces cell cycle arrest in the G2/M phase. Inhibits growth of a range of cancer cell lines in vitro, as well as of ovarian and leukemia tumors in vivo.

Scientific Research Applications

  • Pharmacokinetics and Efficacy in Cancer Treatment : CKD 602 is a camptothecin analogue used in cancer treatment. Studies have shown that its STEALTH liposomal formulation (S-CKD602) enhances pharmacokinetics, increases tumor delivery, and improves the therapeutic index compared to non-liposomal CKD-602. This formulation results in prolonged drug circulation and better antitumor effects at significantly lower doses (Zamboni et al., 2007).

  • Preclinical Efficacy : Preclinical studies have demonstrated CKD 602's broad antitumor activity against various human tumor cell lines, with results comparable or superior to other anticancer drugs like camptothecin and topotecan (Lee et al., 2000).

  • In Vitro Pharmacodynamics : CKD 602 exhibits potent topoisomerase inhibitory activity and shows immediate and delayed cytotoxicity in cancer cell lines, indicating its effectiveness in inhibiting tumor growth. This effect is not due to slow drug accumulation but rather to prolonged exposure and intracellular drug accumulation (Park et al., 2002).

  • Apoptotic Effects on Cancer Cell Lines : CKD-602 has been shown to induce apoptosis in oral squamous cell carcinoma cell lines, highlighting its potential effectiveness in treating this type of cancer (Ok et al., 2009).

  • Pharmacokinetic Variability : A study on the pharmacokinetics of pegylated liposomal CKD-602 in patients with advanced malignancies found significant variability related to factors like age, body composition, and prior therapy. This suggests the need for personalized dosing strategies in cancer treatment (Zamboni et al., 2009).

  • Anticancer Effects in Oral Squamous Cell Carcinoma : CKD-602 has shown efficacy in inducing G2/M phase arrest in oral squamous cell carcinoma cell lines, further supporting its role as a potential therapeutic agent in oral cancer (Kim et al., 2014).

  • Tumor Xenograft Models : The therapeutic index of STEALTH liposomal CKD-602 is higher than that of free CKD-602 and other topoisomerase I inhibitors in various human tumor xenograft models, highlighting its improved efficacy and safety profile (Yu et al., 2007).

properties

Product Name

CKD 602

Molecular Formula

C25H27N3O4.HCl

Molecular Weight

531.49

synonyms

Alternative Names: Belotecan, Camtobell®

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.